molecular formula C15H20N2O2 B12611262 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 649721-55-1

3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol

Cat. No.: B12611262
CAS No.: 649721-55-1
M. Wt: 260.33 g/mol
InChI Key: ZWSGPXCWKVGXTQ-UHFFFAOYSA-N
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Description

3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.

    Functionalization: The benzimidazole ring is then functionalized with an oxane ring and a propanol side chain through various chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The oxane ring and propanol side chain may enhance the compound’s binding affinity and specificity. This compound can modulate various biological pathways, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Oxan-2-yl derivatives: Compounds with similar oxane rings but different functional groups.

    Propan-1-ol derivatives: Compounds with similar propanol side chains but different core structures.

Uniqueness

3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol is unique due to its combination of a benzimidazole ring, oxane ring, and propanol side chain This unique structure imparts specific chemical and biological properties that are not found in simpler or more common derivatives

Properties

CAS No.

649721-55-1

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-[1-(oxan-2-yl)benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C15H20N2O2/c18-10-5-8-14-16-12-6-1-2-7-13(12)17(14)15-9-3-4-11-19-15/h1-2,6-7,15,18H,3-5,8-11H2

InChI Key

ZWSGPXCWKVGXTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3N=C2CCCO

Origin of Product

United States

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